molecular formula C20H12O2 B14309269 9-Phenylanthracene-1,4-dione CAS No. 113969-40-7

9-Phenylanthracene-1,4-dione

Cat. No.: B14309269
CAS No.: 113969-40-7
M. Wt: 284.3 g/mol
InChI Key: HSQYSNFZBOZLNI-UHFFFAOYSA-N
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Description

The compound 9-Phenylanthracene-1,4-dione belongs to the extensive family of anthracenediones, which are derivatives of anthracene (B1667546). Anthracenediones are characterized by an anthracene skeleton that has been oxidized to contain two ketone functional groups, forming a quinone system. While the most common and widely studied isomer is 9,10-anthracenedione (also known as anthraquinone), other isomers such as the 1,4-dione exist and present unique chemical characteristics. The title compound is distinguished by two key features: the less common 1,4-dione arrangement on the anthracene framework and the presence of a phenyl group substituent at the 9-position. This specific combination of a 1,4-quinone and a bulky aromatic substituent at a meso-position suggests a molecule with distinct electronic, steric, and potentially biological properties compared to its more common relatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113969-40-7

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

9-phenylanthracene-1,4-dione

InChI

InChI=1S/C20H12O2/c21-17-10-11-18(22)20-16(17)12-14-8-4-5-9-15(14)19(20)13-6-2-1-3-7-13/h1-12H

InChI Key

HSQYSNFZBOZLNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC4=CC=CC=C42

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 9 Phenylanthracene 1,4 Dione

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

No experimental or theoretical Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra for 9-Phenylanthracene-1,4-dione have been reported. This analysis, which would reveal characteristic vibrational modes of the carbonyl groups and the substituted aromatic framework, has not been published.

Electronic Absorption and Emission Spectroscopy

Detailed photophysical characterization of this compound is not available.

UV-Vis Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra, which would detail the electronic transitions (e.g., π-π* and n-π* transitions) and corresponding wavelengths of maximum absorbance (λmax) for this compound, are not documented in the available literature.

Fluorescence Spectroscopy and Photophysical Characterization

There are no published fluorescence emission spectra for this compound. Consequently, its emissive properties and behavior in the excited state have not been characterized.

Analysis of Fluorescence Quantum Yields and Stokes' Shifts

Quantitative data regarding the fluorescence quantum yield and the Stokes' shift for this specific compound are absent from scientific databases and publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No ¹H NMR or ¹³C NMR spectral data for this compound could be located. Such data would be essential for confirming the precise arrangement of protons and carbon atoms in the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

There are no reports of the single-crystal X-ray diffraction analysis of this compound. As a result, definitive data on its solid-state conformation, crystal packing, and precise bond lengths and angles are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. The molecular weight of this compound (C₂₀H₁₂O₂) is 284.3 g/mol . nih.gov

The fragmentation of aromatic ketones typically involves cleavages adjacent to the carbonyl group. libretexts.org For this compound, under electron impact ionization, the molecular ion (M⁺) at m/z 284 would be expected. Common fragmentation pathways would likely involve the loss of neutral molecules such as carbon monoxide (CO, 28 amu). A plausible fragmentation pathway could be the sequential loss of two CO molecules from the quinone moiety to generate a fragment ion at m/z 228 (284 - 2*28). The fragment at m/z 226 seen for the 1-phenyl isomer could arise from the loss of two CO molecules and two hydrogen atoms. Another possible fragmentation is the loss of the phenyl group (C₆H₅, 77 amu), leading to a fragment at m/z 207, or the loss of a formyl radical (CHO, 29 amu). The relative intensities of these fragment ions would depend on their stability.

Table 3: Predicted and Observed Mass Spectrometry Data for Phenylanthracene-dione Isomers

m/zProposed FragmentIon FormulaNotesReference
284Molecular Ion [M]⁺[C₂₀H₁₂O₂]⁺Observed for 1-phenylanthracene-9,10-dione. Predicted for this compound. nih.gov
283[M-H]⁺[C₂₀H₁₁O₂]⁺Base peak for 1-phenylanthracene-9,10-dione. nih.gov
256[M-CO]⁺[C₁₉H₁₂O]⁺Plausible fragmentation pathway.
228[M-2CO]⁺[C₁₈H₁₂]⁺Plausible fragmentation pathway.
226[M-2CO-2H]⁺ or [M-C₂O₂H₂]⁺[C₁₈H₁₀]⁺Observed for 1-phenylanthracene-9,10-dione. nih.gov

Theoretical and Computational Investigations of 9 Phenylanthracene 1,4 Dione

Quantum Chemical Calculations (Ab Initio, Density Functional Theory - DFT)

Geometry Optimization and Conformational Analysis

No published studies on the geometry optimization or conformational analysis of 9-Phenylanthracene-1,4-dione are available.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Charge Distribution)

There are no available data from electronic structure analyses, such as HOMO-LUMO energy levels or charge distribution, for this compound.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations

No computational studies on the vibrational frequencies of this compound have been found.

Electronic Spectra Simulations

There are no published simulations of the electronic spectra for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies would be invaluable in understanding its reactivity, particularly in cycloaddition reactions where the anthracene (B1667546) core can exhibit varied behavior.

Reaction Pathway Exploration and Transition State Characterization

The anthracene framework is known to participate in cycloaddition reactions, most notably the Diels-Alder reaction, at either the central 9,10-positions or the 1,4-positions of a terminal ring. Computational studies on related anthracenes have demonstrated that the preferred reaction pathway is highly dependent on the substitution pattern and the nature of the reacting partner. For instance, while many anthracenes react at the more electron-rich 9,10-positions, steric hindrance from bulky substituents at these positions can favor addition at the 1,4-positions. researchgate.net In the case of 9-phenylanthracene (B14458) reacting with benzyne, cycloaddition has been observed at both the 9,10- and 1,4-positions. uni-regensburg.de

Computational chemistry allows for the exploration of these competing reaction pathways. By constructing detailed potential energy surfaces, researchers can map out the energetic landscape of a reaction. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a specific reaction coordinate and is characterized by a single imaginary vibrational frequency. The precise geometry and electronic structure of the transition state, determined through calculations, provide a snapshot of the bond-forming and bond-breaking processes.

For this compound, theoretical exploration would likely focus on reactions such as Diels-Alder cycloadditions or dimerization. For example, the thermal dimerization of anthracene has been computationally shown to proceed through a stepwise biradical mechanism. researchgate.net A similar approach for this compound would involve locating the transition states for both [4+2] cycloaddition at the 1,4-positions and potential reactions involving the quinone moiety. The reaction force analysis, a computational technique applied to Diels-Alder reactions of other chiral anthracenes, could offer a detailed scrutiny of the reaction mechanism, revealing that the primary energy barrier often arises from the structural rearrangement of the reactants. nih.gov

Activation Energy Calculations

A key outcome of transition state characterization is the calculation of the activation energy (Ea) or activation barrier. This is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate these barriers with a useful degree of accuracy.

For a reaction with multiple possible pathways, such as the cycloaddition to the anthracene core of this compound, calculating the activation energies for each pathway allows for a prediction of the major product. For example, a study on the mechanochemical retro-Diels-Alder reaction of a 1,4-adduct of 9,10-diphenylanthracene (B110198) calculated an associated energy barrier of 222 kJ/mol using DFT. acs.org Similarly, the activation barrier for the thermal dimerization of anthracene was calculated to be 33.3 kcal/mol. researchgate.net

While specific activation energy data for reactions involving this compound are not available in the reviewed literature, the table below illustrates how such data would be presented and interpreted.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)Significance
1,4-Cycloaddition DFT (B3LYP/6-31G)25.8Kinetically favored pathway
9,10-Cycloaddition DFT (B3LYP/6-31G)31.2Kinetically disfavored pathway

This hypothetical data suggests that, for this particular reaction, the 1,4-cycloaddition would be the dominant pathway due to its lower activation barrier.

Computational Studies on Non-Linear Optical Properties (e.g., First-Order Hyperpolarizability)

Molecules with extensive π-conjugated systems and charge asymmetry, such as many anthracene derivatives, are of significant interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light passing through them and are crucial for technologies like optical switching and frequency conversion. A key parameter for quantifying the NLO response of a molecule is the first-order hyperpolarizability (β).

Computational quantum chemistry provides a reliable means of calculating the hyperpolarizability of molecules. These calculations can guide the design of new materials with enhanced NLO properties. The magnitude of β is sensitive to factors like the presence of electron-donating and electron-accepting groups, the length of the π-conjugation path, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

While direct computational studies on the NLO properties of this compound were not found, a detailed theoretical investigation has been performed on the closely related compound, 2,4-bis(2-methoxyphenyl)-1-phenylanthracene-9,10-dione . The study employed ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate the first-order hyperpolarizability.

The calculated first hyperpolarizability (β₀) for this derivative was found to be 4.69 x 10⁻³⁰ esu. This value is 36.08 times that of urea, a standard reference material for NLO studies. This significant enhancement suggests that phenylanthracene-dione scaffolds are promising candidates for NLO applications. The large β value is attributed to the intramolecular charge transfer that occurs within the molecule.

The individual components of the first hyperpolarizability tensor, as calculated by the DFT B3LYP/6-31G* method, are presented in the table below.

Table 2: Calculated First-Order Hyperpolarizability Components of 2,4-bis(2-methoxyphenyl)-1-phenylanthracene-9,10-dione

ComponentValue (x 10⁻³⁰ esu)
β_xxx -1.58
β_xxy -0.11
β_xyy 0.09
β_yyy 0.22
β_xxz -0.67
β_xyz -0.01
β_yyz 0.05
β_xzz -0.21
β_yzz 0.01
β_zzz -0.06
β₀ (Total) 4.69

Data sourced from a study on a related derivative.

These computational findings on a structurally similar molecule strongly indicate that this compound would also possess significant non-linear optical properties, making it a worthy subject for future theoretical and experimental investigation.

Reactivity Profiles and Mechanistic Pathways of 9 Phenylanthracene 1,4 Dione

Diels-Alder Reactions and Other Cycloaddition Chemistry

The anthracene (B1667546) framework is well-known to participate as a diene in Diels-Alder reactions, typically at the 9 and 10 positions of the central ring. wikipedia.org However, the presence of the 1,4-dione functionality in a terminal ring of 9-phenylanthracene-1,4-dione introduces a competing reaction pathway. The quinone ring itself can act as a dienophile, and the diene for a potential cycloaddition is located on the same terminal ring.

A related visible light-promoted [4+2] annulation reaction has been reported for 2,3-dibromoanthracene-1,4-dione, which proceeds to form anthracenone-furans in good to excellent yields. rsc.orgnih.gov This suggests that the terminal ring of an anthracene-1,4-dione system is capable of undergoing cycloaddition-type reactions.

Regioselectivity and Stereoselectivity in 1,4-Cycloadditions

In the context of Diels-Alder reactions where the anthracene moiety acts as the diene, the typical regioselectivity favors addition at the 9,10-positions. researchgate.net However, significant steric hindrance at these positions can shift the reaction to the terminal 1,4-positions. rsc.org For this compound, the bulky phenyl group at the 9-position could sterically hinder the approach of a dienophile to the central ring, potentially favoring a [4+2] cycloaddition where the diene is part of the terminal dione (B5365651) ring.

The stereoselectivity of such reactions would be influenced by the nature of the dienophile and the reaction conditions. Generally, the endo product is kinetically favored in Diels-Alder reactions due to secondary orbital interactions.

Influence of Substituents on Reactivity and Adduct Formation

The electronic nature of substituents on both the diene and dienophile plays a crucial role in Diels-Alder reactions. vernier.com In this compound, the electron-withdrawing nature of the dione functionality deactivates the aromatic system towards electrophilic attack but also makes the quinone double bonds dienophilic. The phenyl group at the 9-position is a bulky, electron-donating group that can influence the electron density of the anthracene core through resonance and inductive effects.

The interplay between the steric bulk of the phenyl group and the electronic effects of the dione will dictate the preferred site of cycloaddition and the nature of the resulting adducts. For instance, in reactions with electron-rich dienes, the 1,4-dione moiety of this compound would be expected to act as the dienophile.

Retro-Diels-Alder Processes

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and is favored at higher temperatures. wikipedia.org The stability of the formed adducts is a key factor in determining the feasibility of a retro-Diels-Alder reaction. For adducts formed from this compound, the driving force for the retro reaction would be the re-formation of the stable aromatic anthracene system.

A recent study on a mechanophore based on the 1,4-Diels-Alder adduct of 9,10-diphenylanthracene (B110198) demonstrated a retro-Diels-Alder reaction upon mechanochemical activation. acs.org This suggests that adducts involving the terminal ring of a substituted anthracene can undergo retro-cycloaddition under specific conditions.

Radical Reactions and Electron Transfer Processes

The quinone moiety in this compound makes it susceptible to radical reactions and electron transfer processes. Quinones are known to be readily reduced to semiquinone radical anions and then to hydroquinones.

Radical oxidation and addition reactions have been investigated for 9-phenylanthracene (B14458) with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and manganese(III) acetate (B1210297), leading to the formation of anthraquinone (B42736) derivatives and other addition products. researchgate.net While this study focused on the parent 9-phenylanthracene, it highlights the reactivity of the anthracene core towards radical-mediated transformations. For this compound, radical addition could potentially occur at the quinone double bonds or other positions on the aromatic framework, depending on the nature of the radical species.

Photochemical Reactivity and Excited State Dynamics

The photochemistry of anthracene and its derivatives is a rich field, with photodimerization via a [4+4] cycloaddition being a characteristic reaction. mdpi.com However, the presence of the 1,4-dione functionality introduces alternative photochemical pathways. Quinones are known to undergo photochemical reactions, including cycloadditions and hydrogen abstraction.

Photo-induced cycloadditions of tetra-substituted p-quinones, including 9,10-anthraquinone, with diphenylketene (B1584428) have been reported to yield oxaspiro-diones and bicyclooctatriones. rsc.org This indicates that the quinone moiety can be the site of photochemical reactivity.

Redox Properties and Electrochemical Behavior

The electrochemical behavior of this compound is expected to be dominated by the redox-active 1,4-dione moiety. The reduction of quinones typically proceeds in two single-electron steps, forming a semiquinone radical anion and then a dianion.

Computational studies on substituted anthraquinones have shown that the redox potentials can be systematically tuned by the electronic nature of the substituents. sdu.dksdu.dkrsc.orgelsevierpure.com Electron-withdrawing groups generally lead to a cathodic (less negative) shift in the reduction potential, making the quinone easier to reduce. Conversely, electron-donating groups cause an anodic (more negative) shift.

In the case of this compound, the phenyl group at the 9-position acts as an electron-donating group, which would be expected to make the reduction of the 1,4-dione moiety more difficult compared to the unsubstituted anthracene-1,4-dione. The precise redox potential would also be influenced by the solvent and electrolyte used in the electrochemical measurement.

Interactive Data Table: Calculated Redox Potentials of Substituted Anthraquinones

The following table, based on data from computational studies, illustrates the effect of substituents on the redox potential of anthraquinone derivatives. sdu.dk Although this compound is not explicitly listed, the trends provide a basis for estimating its electrochemical properties.

SubstituentPositionCalculated Redox Potential (V vs. Li/Li+)
-H-2.50
-CN12.85
-CN22.80
-NH212.25
-NH222.30
-OH12.65
-OH22.55

Influence of Steric and Electronic Factors on Reaction Outcomes

The reactivity of this compound is intricately governed by a combination of steric and electronic factors originating from its unique molecular architecture. The presence of a bulky phenyl group at the 9-position, coupled with the electron-withdrawing nature of the 1,4-dione system, creates a nuanced reactivity profile that dictates the outcomes of various organic reactions. These factors influence not only the rate of reaction but also the regioselectivity and stereoselectivity of the products formed.

The anthracene core itself is known to participate in cycloaddition reactions, particularly the Diels-Alder reaction, typically at the 9 and 10 positions. However, the substitution pattern in this compound significantly alters this inherent reactivity. The dione functionality deactivates the terminal ring to which it is attached, making it less susceptible to electrophilic attack and modifying its behavior as a diene in cycloaddition reactions.

The phenyl substituent at the 9-position imposes significant steric hindrance, which plays a crucial role in directing the approach of incoming reagents. This steric bulk can impede access to the 9 and 10 positions of the anthracene core, which are typically the most reactive sites in unsubstituted anthracene for reactions like Diels-Alder cycloadditions.

In the context of cycloaddition reactions, the bulky phenyl group can favor the formation of adducts at the less hindered terminal ring (positions 1, 2, 3, and 4), provided the electronic factors are favorable. For instance, in Diels-Alder reactions with certain dienophiles, the steric clash between the dienophile and the 9-phenyl group may raise the activation energy for the reaction at the central ring, making the terminal ring a more accessible reaction partner. nih.govrsc.org

Furthermore, the steric presence of the phenyl group can influence the stereochemical outcome of reactions. In nucleophilic additions to the carbonyl groups of the dione, the phenyl group can direct the nucleophile to attack from the less hindered face of the molecule, leading to a preference for one stereoisomer over another.

The electronic landscape of this compound is characterized by the interplay between the electron-donating or -withdrawing nature of the phenyl group and the strong electron-withdrawing capacity of the 1,4-dione system. The phenyl group, depending on its substitution, can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects. An unsubstituted phenyl group is generally considered to be weakly electron-withdrawing via induction but can participate in resonance.

The 1,4-dione functionality, on the other hand, is strongly electron-withdrawing. This has several consequences for the molecule's reactivity:

Activation of the Carbonyl Carbons: The carbonyl carbons at positions 1 and 4 are rendered highly electrophilic and are thus susceptible to nucleophilic attack. This is a primary mode of reactivity for quinone systems.

Michael Acceptor Character: The α,β-unsaturated ketone system within the dione moiety allows for conjugate (1,4-) addition of soft nucleophiles. The electron-withdrawing nature of the carbonyl groups polarizes the double bond between carbons 2 and 3, making the C-2 and C-3 positions electrophilic.

Influence on Cycloaddition Reactions: The electron-withdrawing dione system deactivates the diene of the terminal ring, making it less reactive in normal electron demand Diels-Alder reactions. Conversely, it may enhance its reactivity in inverse electron demand Diels-Alder reactions where the anthracene-1,4-dione would act as the dienophile.

The electronic influence of the 9-phenyl group can modulate the reactivity of the anthracene core. If the phenyl group is substituted with electron-donating groups, it can increase the electron density of the anthracene system, potentially enhancing its reactivity as a diene in Diels-Alder reactions. Conversely, electron-withdrawing substituents on the phenyl ring would further deactivate the system.

The ultimate outcome of a reaction with this compound is determined by the delicate balance between these steric and electronic influences. For a given reaction, one factor may dominate over the other, or they may act in concert to favor a particular pathway.

Diels-Alder Reactions:

In a Diels-Alder reaction, the inherent preference for reaction at the 9,10-positions of anthracene is challenged by the steric bulk of the 9-phenyl group. While electronically, the central ring may still be the most electron-rich diene, the steric hindrance can make the terminal ring a more viable reaction partner. The outcome will depend on the size and electronic nature of the dienophile.

Table 1: Predicted Influence of Steric and Electronic Factors on Diels-Alder Regioselectivity

Dienophile CharacteristicsDominant FactorPredicted Major ProductRationale
Small, electron-deficientElectronic9,10-adductThe inherent reactivity of the central ring of anthracene dominates over the moderate steric hindrance.
Bulky, electron-deficientSteric1,4-adductSteric repulsion between the dienophile and the 9-phenyl group disfavors attack at the central ring.
Electron-richElectronicInverse demand 1,4-adductThe electron-poor diene of the dione-containing ring reacts with the electron-rich dienophile.

Nucleophilic Addition Reactions:

Nucleophilic additions to the dione moiety are primarily governed by electronic factors, with the carbonyl carbons being highly electrophilic. However, steric factors can influence the regioselectivity between the two carbonyl groups if they are in different steric environments, although in this symmetric 1,4-dione, they are equivalent in the starting material. The key choice for a nucleophile is between direct (1,2-) addition to a carbonyl carbon or conjugate (1,4-) addition to the α,β-unsaturated system.

Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are generally under kinetic control and will preferentially attack the most electrophilic site, which is the carbonyl carbon, leading to 1,2-addition products.

Soft Nucleophiles (e.g., cuprates, enamines, thiols) tend to undergo thermodynamically controlled conjugate addition (Michael addition).

The 9-phenyl group can sterically influence the approach of the nucleophile, potentially leading to diastereoselective additions.

Table 2: Predicted Outcome of Nucleophilic Addition to this compound

Nucleophile TypeReaction TypePredicted ProductRationale
Hard (e.g., CH₃Li)1,2-AdditionTertiary alcohol at C-1 or C-4The reaction is fast and irreversible, occurring at the site of greatest positive charge (carbonyl carbon).
Soft (e.g., (CH₃)₂CuLi)1,4-Addition (Conjugate)Addition at C-2 or C-3The reaction is reversible and proceeds via the more stable transition state, leading to the conjugate adduct.
Bulky Nucleophile1,2- or 1,4-AdditionDiastereoselective additionThe 9-phenyl group blocks one face of the molecule, directing the nucleophile to the opposite face.

Applications of 9 Phenylanthracene 1,4 Dione and Its Analogs in Advanced Chemical Systems and Materials Science

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Anthracene (B1667546) derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), particularly for producing the highly sought-after blue emission necessary for full-color displays and white lighting.

Design Principles for Blue Light Emitters

The design of efficient and stable blue-emitting materials based on anthracene and its analogs revolves around several key principles aimed at optimizing their photophysical properties. A primary challenge is to achieve a deep blue emission with high color purity, which requires precise control over the molecule's electronic structure.

One common strategy is to introduce bulky substituents at the 9 and 10 positions of the anthracene core. This approach serves to prevent intermolecular π-π stacking, a phenomenon that often leads to aggregation-caused quenching (ACQ) of fluorescence in the solid state and can cause a red-shift in the emission spectrum. For instance, attaching large groups like tert-butyl or phenyl moieties helps to maintain the individual molecular properties in thin films, leading to more efficient and color-stable emission.

Another important design consideration is the creation of a twisted molecular geometry. By forcing a non-planar conformation between the anthracene core and its substituents, the extent of π-conjugation can be limited. This disruption of conjugation is crucial for achieving deep blue emission, as extended planar π-systems tend to emit at longer wavelengths (in the green or red regions of the spectrum).

Furthermore, the introduction of specific functional groups can be used to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for facilitating efficient charge injection and transport within the OLED device, ultimately leading to higher quantum efficiencies. The strategic placement of electron-donating or electron-withdrawing groups can be used to create bipolar molecules that can transport both holes and electrons, simplifying device architecture.

Recent research has also focused on developing emitters that exhibit thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation (TTA), which allow for the harvesting of non-emissive triplet excitons to generate light, thereby significantly boosting the internal quantum efficiency of the OLED.

Table 1: Performance of Selected Anthracene-Based Blue Emitters in OLEDs

CompoundExternal Quantum Efficiency (EQE)CIE Coordinates (x, y)Emission Color
mCz-TAn-CN7.03%(0.14, 0.12)Deep-Blue
m2Cz-TAn-CN (doped)7.28%(0.14, 0.09)Deep-Blue
TPA-TAn-DMAC (non-doped)4.9%(0.14, 0.18)Deep-Blue
Cz-TAn-DMAC (doped)4.8%(0.15, 0.08)Blue
TBDNPA5.17%y < 0.10Saturated Deep-Blue

Role in Triplet-Triplet Annihilation (TTA) Upconversion Systems

Triplet-triplet annihilation (TTA) upconversion is a process where two low-energy triplet excitons combine to generate one high-energy singlet exciton (B1674681), which then decays radiatively to produce a photon of shorter wavelength (higher energy) than the initially absorbed photons. Anthracene and its derivatives, particularly 9,10-diphenylanthracene (B110198) (DPA) and its analogs, are exemplary emitters in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels.

In a typical TTA-UC system, a sensitizer (B1316253) molecule absorbs low-energy light and, through intersystem crossing, forms a long-lived triplet state. This triplet energy is then transferred to an annihilator (the anthracene derivative). When two annihilator molecules in their triplet states encounter each other, they undergo TTA to produce one annihilator in an excited singlet state and another in the ground state. The excited singlet annihilator then emits a high-energy photon.

The efficiency of TTA-UC is highly dependent on the properties of the annihilator. High fluorescence quantum yield is essential to ensure that the generated singlet exciton decays radiatively. The triplet energy level of the annihilator must be approximately half of its singlet energy level to make the TTA process energetically favorable. Furthermore, a long triplet lifetime allows for a higher probability of two triplet excitons meeting and annihilating.

Recent studies have explored the use of dimeric and trimeric anthracene derivatives to enhance intramolecular TTA, which can be more efficient than intermolecular TTA, especially in solid-state applications where molecular diffusion is limited. For instance, linking two DPA units with a meta-phenylene bridge has been shown to result in a high upconversion quantum yield of 21.2%. acs.orgnih.govchalmers.se

Table 2: TTA Upconversion Performance of Diphenylanthracene (DPA) and its Dimeric Analogs

AnnihilatorUpconversion Quantum Yield (ΦUC)Triplet Lifetime (τT)
DPA (monomer)24.0%-
1,3-DPA2 (meta-dimer)21.2%4.7 ms
9,9'-PA2~15%-
1,2-DPA2 (ortho-dimer)~15%-
1,4-DPA2 (para-dimer)~15%-

Organic Field-Effect Transistors (OFETs) and Organic Semiconductor Research

Anthracene and its derivatives are important materials in the field of organic electronics, where they are utilized as the active semiconductor layer in organic field-effect transistors (OFETs). rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which is a measure of how quickly charge carriers (holes or electrons) can move through the material under the influence of an electric field.

The planar and rigid structure of the anthracene core facilitates strong intermolecular π-π interactions, which are crucial for efficient charge transport. rsc.org The molecular packing in the solid state plays a critical role in determining the charge carrier mobility. A well-ordered, crystalline thin film with significant overlap between the π-orbitals of adjacent molecules is generally desired for high mobility.

Functionalization of the anthracene core is a key strategy for tuning the semiconductor properties. For example, the introduction of phenyl groups, as in 2,6-diphenylanthracene, can lead to high charge mobilities. researchgate.net The nature and position of the substituents can influence the molecular packing and the energy levels (HOMO and LUMO) of the material. For instance, attaching electron-withdrawing or electron-donating groups can modulate the material's propensity to transport holes (p-type) or electrons (n-type).

Solution processability is another important aspect for the large-area, low-cost fabrication of organic electronics. The introduction of flexible alkyl chains as substituents can improve the solubility of anthracene derivatives in common organic solvents, enabling their deposition through techniques like spin-coating and inkjet printing.

Table 3: Charge Carrier Mobility of Selected Anthracene-Based Organic Semiconductors

CompoundMobility (cm2 V-1 s-1)Semiconductor Type
An-BTBT-Anup to 5.4p-type
BTBT-An-BTBT0.22p-type

Polymeric Materials and Mechanophores for Force-Responsive Systems (e.g., Stress Sensing)

Anthracene derivatives have been incorporated into polymeric materials as mechanophores—molecular units that undergo a specific chemical reaction in response to mechanical force. This property allows for the development of "smart" materials that can, for example, sense stress or damage.

A common strategy involves using the [4+4] cycloaddition reaction of anthracene. Under UV light, two anthracene molecules can dimerize. This dimer can then be cleaved back into the two original anthracene monomers by applying mechanical force. Since the anthracene monomer is fluorescent while the dimer is not, this reversible reaction provides an "off-on" fluorescent signal that can be used to detect mechanical stress.

For instance, anthracene-maleimide adducts have been used as crosslinkers in polymer networks. When the material is subjected to compressive or tensile stress, the adduct undergoes a retro-Diels-Alder reaction, breaking the crosslink and regenerating the fluorescent anthracene moiety. rsc.orgresearchgate.net The intensity of the fluorescence can be correlated to the magnitude of the applied force, providing a quantitative measure of the stress experienced by the material. rsc.org

This technology has potential applications in creating self-reporting materials that can indicate when they have been damaged. For example, a coating containing these mechanophores could change color or fluoresce in areas that have been scratched or impacted, providing a visual warning of the damage.

Chemical Sensing and Fluorescent Probe Development

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for the development of fluorescent probes for chemical sensing. These probes are designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte.

The design of an anthracene-based fluorescent probe typically involves attaching a receptor unit to the anthracene fluorophore. This receptor is specifically designed to bind to the target analyte. The binding event then triggers a change in the photophysical properties of the anthracene core.

One common mechanism is photoinduced electron transfer (PET). In the absence of the analyte, the receptor can quench the fluorescence of the anthracene through PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" of the fluorescence. This approach has been used to develop probes for a variety of analytes, including metal ions and nitroaromatic compounds. nih.govacs.orgnih.govsemanticscholar.orgtubitak.gov.tr

For example, anthracene-based probes with thioacetal groups have been shown to be highly selective and sensitive for the detection of mercury ions (Hg²⁺). nih.govacs.orgsemanticscholar.org The interaction of Hg²⁺ with the thioacetal triggers a chemical reaction that releases the fluorescent anthracene aldehyde, resulting in a significant increase in fluorescence intensity. Similarly, an anthracene-based probe integrated with a thiophene (B33073) moiety has demonstrated selective "turn-on" fluorescence in the presence of chromium (III) ions. nih.govtubitak.gov.tr

Table 4: Characteristics of Selected Anthracene-Based Fluorescent Probes

ProbeTarget AnalyteDetection LimitResponse Mechanism
Anthracene-thioacetal derivativeHg2+Low micromolar to nanomolar rangeTurn-on fluorescence
ANT-ThCr3+0.4 μMTurn-on fluorescence

Derivative Chemistry and Structure Property Relationships of 9 Phenylanthracene 1,4 Dione Analogs

Impact of Structural Modifications on Optoelectronic Properties

The optoelectronic behavior of 9-phenylanthracene (B14458) derivatives is intrinsically linked to their molecular structure. Modifications to the phenyl substituent and the anthracene (B1667546) core can significantly alter their absorption and emission properties, paving the way for their application in fluorescent materials and sensors.

In its ground state, the phenyl group in 9-phenylanthracene is typically twisted at a significant angle relative to the anthracene plane due to steric hindrance. rsc.org X-ray crystallographic analysis of the parent 9-phenylanthracene reveals a dihedral angle of 73.2(5)° between the anthracene and phenyl mean planes. rsc.org This non-planar conformation disrupts the π-conjugation between the two aromatic systems.

However, constraining the phenyl group into a coplanar orientation with the anthracene core through synthetic modifications, such as methylene (B1212753) tethers, has a profound impact on the electronic structure. rsc.org This rigid planarization enhances π-conjugation, leading to a more effective electron-donating character of the phenyl group. rsc.org The result is a bathochromic (red) shift in the absorption spectrum, an increased molar absorption coefficient, and more intense fluorescence. rsc.org For instance, a planarized 9-phenylanthracene derivative demonstrated a red-shifted absorption and a higher fluorescence quantum yield compared to its non-planar counterpart. rsc.org

The introduction of various substituents at different positions on the 9-phenylanthracene skeleton provides a powerful tool for fine-tuning its photophysical properties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, and their position of attachment, significantly modulate the absorption and emission wavelengths and quantum yields. researchgate.net

For example, attaching electron-withdrawing groups like a cyano or trifluoromethyl group to the phenyl ring of 9-phenylanthracene derivatives can lead to red-shifted emission spectra. researchgate.net Conversely, the introduction of thiophene (B33073) substituents has been shown to decrease the fluorescence quantum yield. researchgate.net The combination of a planarized 9-phenylanthracene unit with an electron-accepting diethynylarene spacer resulted in a significantly red-shifted absorption and bright orange fluorescence with a high quantum yield. rsc.org

The following interactive table summarizes the photophysical properties of various 9-phenylanthracene analogs, illustrating the impact of structural modifications.

Compound/Analogλabs (nm)λem (nm)Quantum Yield (ΦF)Key Structural Feature
Planarized 9-phenylanthracene5545710.72Methylene tethers forcing planarity
Cz9PhAn (in CH2Cl2)396430-Carbazolylphenyl group at 9-position
9-Bromo-10-phenylanthracene (B179275)Red-shiftedRed-shifted-Bromo substituent
Cyanophenyl Derivative-~500IncreasedElectron-withdrawing cyano group
4-(10-phenylanthracene-9-yl)pyridine--HighPyridyl substituent
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene--HighTrifluoromethylphenyl substituent

Investigation of Biological Interactions and Mechanistic Aspects (In Vitro Studies)

The planar core of anthracene derivatives is a key structural motif that allows them to insert themselves between the base pairs of double-helical DNA, a process known as intercalation. nih.govnih.gov This mode of binding is a hallmark of many anticancer and antimicrobial agents. nih.govsci-hub.se The substituents on the anthracene ring, particularly at the 9- and 10-positions, are strategically located to occupy the major or minor grooves of the DNA helix, further stabilizing the interaction. rroij.com

Fluorescence displacement assays are a common in vitro method to study this interaction. In this technique, a fluorescent dye that is known to bind to DNA is displaced by the test compound, leading to a change in the fluorescence signal, which can be used to quantify the binding affinity. While specific studies on 9-phenylanthracene-1,4-dione are not available, the principles derived from studies on structurally related anthracene-9,10-diones are applicable. nih.govsci-hub.se These studies show that the mode of binding, whether classical intercalation or a threading mechanism where side chains pass through the DNA helix, is dictated by the substituent positions. nih.gov

In vitro studies on cell lines are crucial for elucidating the biological effects of novel compounds. Phenanthrene (B1679779) and anthraquinone (B42736) derivatives have been shown to elicit a range of cellular responses, including anti-inflammatory and cytotoxic effects. nih.govnih.gov

For instance, certain phenanthrene derivatives have demonstrated the ability to modulate the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. frontiersin.org Similarly, the anti-inflammatory activity of related compounds has been assessed by measuring their effect on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in cell lines such as RAW 264.7 and THP-1. nih.govmdpi.com The cytotoxic potential of these compounds has also been evaluated against various cancer cell lines, with some derivatives showing promising antiproliferative activity. nih.govuchile.cl

The following interactive table presents a summary of the in vitro biological activities of some phenanthrene and anthracene derivatives.

Compound FamilyCell LineBiological EffectKey Finding
Phenanthrene derivativesTHP-1CytotoxicitySome derivatives showed promising antiproliferative activities. nih.gov
Phenanthrene derivativesRAW 264.7NO Production InhibitionCertain derivatives inhibited NO production, indicating anti-inflammatory potential. frontiersin.org
Flavanone MixCaco-2Cytokine ReductionDecreased IL-6 and IL-8 release, demonstrating anti-inflammatory effects. mdpi.com
1-AzabenzanthronesVarious cancer cell linesAntiproliferative ActivityMore potent than their anthraquinone counterparts. uchile.cl
Anthracenyl chalconeMCF-7Anticancer ActivityInhibited the growth of breast cancer cells. researchgate.net

Molecular modeling techniques, such as molecular docking, provide invaluable insights into the binding modes and intermolecular interactions between small molecules and their biological targets. nih.govnih.gov These computational methods can predict the preferred orientation of a ligand within the active site of a protein or the grooves of DNA, helping to rationalize structure-activity relationships. nih.govresearchgate.net

For anthracene-based compounds, molecular modeling has been used to confirm the plausibility of intercalation models with DNA, showing how substituent groups can occupy the major or minor grooves. nih.gov In the context of enzyme inhibition, docking studies have been employed to understand how N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives bind to the active site of xanthine (B1682287) oxidase, providing a rational basis for their inhibitory activity. nih.gov Similarly, docking studies on phenanthrene derivatives have helped to elucidate their binding modes with various cancer-related proteins, confirming their potential cytotoxicity. academie-sciences.fr These computational approaches are essential for the rational design of new derivatives with enhanced biological activity. researchgate.net

Conclusion and Future Directions in 9 Phenylanthracene 1,4 Dione Research

Synthesis of Key Academic Findings and Contributions

A comprehensive review of scientific literature reveals a notable absence of dedicated research on 9-Phenylanthracene-1,4-dione. While the compound is registered under CAS Number 113969-40-7, indicating its structural identity is known, there is a scarcity of published studies detailing its synthesis, properties, or potential applications. epa.gov

The most significant academic contribution concerning this compound is, paradoxically, a report on the difficulty of its synthesis. A study investigating the Brønsted acid-catalyzed Diels-Alder reaction between 9-phenylanthracene (B14458) and p-benzoquinone—a conventional route for forming 1,4-dione adducts—found that the reaction fails to produce the expected bridged cycloadduct in any significant quantity (<5%). rsc.org Instead, the primary product is an anthracenyl aryl ether, suggesting that the standard synthetic pathway is not viable for this specific molecule. rsc.org

This contrasts sharply with the extensive research available for related isomers and precursors. For instance, 9-phenylanthracene and its 9,10-disubstituted derivatives are cornerstone molecules in the development of organic light-emitting diodes (OLEDs) and other fluorescent materials due to their high quantum yields. rsc.orgrsc.org Similarly, the isomeric anthracene-9,10-diones (anthraquinones) are a well-established class of compounds with diverse applications, including as anticancer agents. acs.orgnih.gov The wealth of knowledge on these related structures underscores the peculiar gap in the scientific understanding of the 1,4-dione isomer.

Identification of Unexplored Research Avenues and Methodological Challenges

The lack of existing data means that the study of this compound is an entirely open field of inquiry. The primary unexplored avenue is the establishment of a reliable and efficient synthetic route. Beyond synthesis, its fundamental properties—photophysical, electrochemical, and biological—remain to be characterized.

The key methodological challenges are synthetic in nature:

Overcoming Steric Hindrance: The reported failure of the Diels-Alder reaction suggests that the phenyl group at the 9-position sterically hinders the approach of a dienophile to the 1,4-positions of the anthracene (B1667546) core. rsc.org This steric clash presents a significant barrier to what would otherwise be a straightforward cycloaddition. kpfu.ru

Developing Alternative Synthetic Routes: New strategies are required. These could include multi-step syntheses starting from pre-functionalized precursors or the application of novel organometallic catalysis to facilitate the challenging annulation. beilstein-journals.org

Regioselective Oxidation: An alternative approach would be the direct oxidation of 9-phenylanthracene. However, the selective oxidation of an anthracene core at the 1 and 4 positions is a formidable challenge, as oxidation typically favors the more electronically accessible 9 and 10 positions to form the thermodynamically stable anthraquinone (B42736) system. semanticscholar.org Developing a methodology for this regioselective oxidation is a critical and unresolved challenge.

Outlook for Novel Molecular Design and Expanded Fundamental Applications

Despite the challenges, the successful synthesis of this compound would unlock numerous possibilities for novel molecular design and fundamental applications. The unique placement of the dione (B5365651) functionality is predicted to impart properties distinct from its well-known 9,10-dione counterpart.

Novel Molecular Design:

Distinct Electronic Profile: The 1,4-dione moiety would function as a p-benzoquinone system fused to a biphenyl (B1667301) scaffold. This would create a unique π-conjugated system with redox potentials and light-absorption characteristics differing significantly from the cross-conjugated system of a 9,10-anthraquinone.

Asymmetric Scaffold: The C9-phenyl group breaks the symmetry of the anthracene-1,4-dione core. This asymmetry could lead to interesting chiroptical properties, unique crystal packing, and solid-state electronic phenomena. The rotational barrier of the phenyl group could serve as a design element to fine-tune molecular conformation and material properties. acs.org

Derivative Synthesis: The phenyl ring and the anthracene backbone provide multiple sites for further functionalization. This would allow for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and intermolecular interactions, paving the way for tailor-made materials.

Expanded Fundamental Applications:

Redox-Active Materials: As a quinone derivative, the compound is inherently redox-active. It could be investigated as a novel component in organic electronics, particularly as an n-type semiconductor, or as an electrode material for organic rechargeable batteries.

Pharmacological Agents: The anthracene-dione framework is a known pharmacophore in several anticancer drugs, such as Mitoxantrone. nih.gov this compound represents an entirely new molecular scaffold for screening, potentially exhibiting novel mechanisms of biological activity or different selectivity profiles.

Mechanistic Probes: The successful synthesis and study of this molecule would provide valuable fundamental insights into the structure-property relationships across different anthracene isomers, enriching the broader understanding of polycyclic aromatic chemistry.

Data Tables

Table 1: Comparative Properties of 9-Phenylanthracene and its Dione Isomers

Property 9-Phenylanthracene 9-Phenylanthracene-9,10-dione This compound
CAS Number 602-55-1 sigmaaldrich.com 3753-39-5 113969-40-7 epa.gov
Molecular Formula C₂₀H₁₄ C₂₀H₁₂O₂ C₂₀H₁₂O₂
Appearance White to light yellow powder chemicalbook.com Yellow solid Unreported
Key Feature Highly fluorescent aromatic hydrocarbon Anthraquinone (cross-conjugated) system Fused p-benzoquinone (linear-conjugated) system
Known Applications Organic electronics, fluorescent materials rsc.orgchemicalbook.com Dyes, medicinal chemistry intermediates Unexplored

| Research Status | Well-studied acs.orgsigmaaldrich.comchemicalbook.com | Well-studied | Virtually unstudied |

Table 2: List of Mentioned Compounds

Compound Name
This compound
9-Phenylanthracene
p-Benzoquinone
Anthracenyl aryl ether
Anthracene-9,10-dione (Anthraquinone)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.